molecular formula C15H16N2O B7457371 N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide

N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide

Cat. No. B7457371
M. Wt: 240.30 g/mol
InChI Key: PVXJOQHAFOMSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide, also known as CP-945,598, is a potent and selective antagonist of the cannabinoid CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is mainly found in the central nervous system and is involved in the regulation of various physiological processes such as appetite, pain, mood, and memory. CP-945,598 has been extensively studied for its potential therapeutic applications in the treatment of obesity, addiction, and pain.

Mechanism of Action

N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide acts as a selective antagonist of the CB1 receptor, which is mainly found in the central nervous system. The CB1 receptor is involved in the regulation of various physiological processes such as appetite, pain, mood, and memory. N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide binds to the CB1 receptor and prevents the activation of downstream signaling pathways, resulting in the reduction of various physiological processes.
Biochemical and Physiological Effects:
N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide has been shown to reduce food intake and body weight in obese rats and mice without affecting locomotor activity. It has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and nicotine in animal models of addiction. In addition, N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide is a potent and selective antagonist of the CB1 receptor, which makes it a valuable tool for studying the physiological and pathological roles of the CB1 receptor in various preclinical models. However, N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide has some limitations, such as its poor solubility in aqueous solutions and its potential off-target effects on other receptors.

Future Directions

The potential therapeutic applications of N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide in the treatment of obesity, addiction, and pain make it an attractive target for further research. Future studies could focus on optimizing the pharmacokinetic properties of N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide to improve its efficacy and reduce its potential off-target effects. In addition, the development of CB1 receptor ligands with different pharmacological profiles could provide new insights into the physiological and pathological roles of the CB1 receptor.

Synthesis Methods

N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of a pyrrole derivative with a benzamide derivative followed by cyclization and subsequent functional group modifications. The final product is obtained in high yield and purity using various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide has been extensively studied for its potential therapeutic applications in various preclinical models. It has been shown to reduce food intake and body weight in obese rats and mice without affecting locomotor activity. N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and nicotine in animal models of addiction. In addition, N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide has been shown to have analgesic effects in animal models of pain.

properties

IUPAC Name

N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11-4-5-12(15(18)16-13-6-7-13)10-14(11)17-8-2-3-9-17/h2-5,8-10,13H,6-7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXJOQHAFOMSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide

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